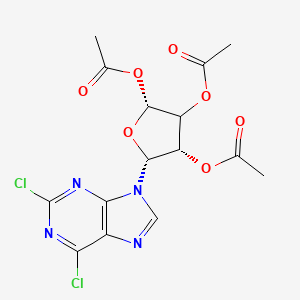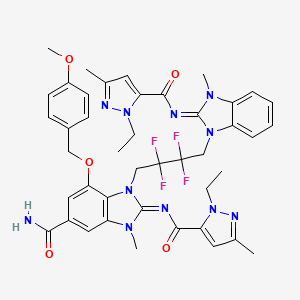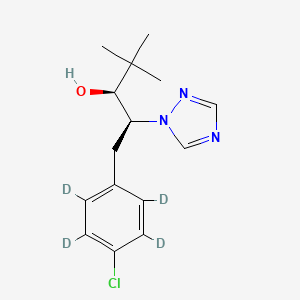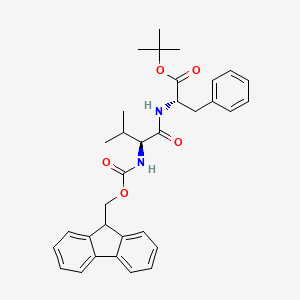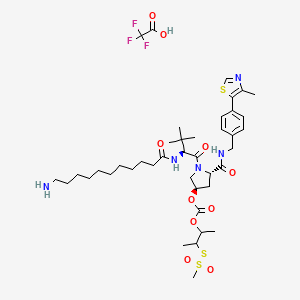
5-Hydroxymethyl xylouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl xylouridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl xylouridine typically involves the modification of thymidine. One common method includes the hydroxymethylation of the thymidine molecule. The reaction conditions often require specific catalysts and controlled environments to ensure the correct addition of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl xylouridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 5-formyl xylouridine and 5-carboxyl xylouridine, depending on the specific reaction and conditions used .
Scientific Research Applications
5-Hydroxymethyl xylouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in cell labeling and tracking DNA synthesis, making it valuable in studies of cell proliferation and DNA replication.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of nucleoside analogs for various biochemical applications
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl xylouridine involves its incorporation into replicating DNA. As a thymidine analog, it competes with natural thymidine for incorporation into DNA strands. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. This property makes it useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-Methyl xylouridine: Similar in structure but lacks the hydroxymethyl group.
5-Formyl xylouridine: Contains a formyl group instead of a hydroxymethyl group.
5-Carboxyl xylouridine: Contains a carboxyl group instead of a hydroxymethyl group
Uniqueness
5-Hydroxymethyl xylouridine is unique due to its specific hydroxymethyl group, which allows for distinct chemical reactions and biological activities. Its ability to label cells and track DNA synthesis sets it apart from other thymidine analogs, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C10H14N2O7 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
VQAJJNQKTRZJIQ-AOXOCZDOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CO |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


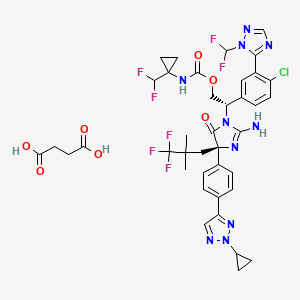
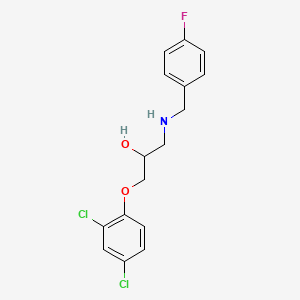



![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)
